Sodium dichloroacetate
Overview
Description
Sodium dichloroacetate, commonly referred to as DCA, is a salt of sodium and dichloroacetic acid . It is a mitochondrial pyruvate dehydrogenase kinase (PDK) inhibitor that exhibits potent anti-leukemic activity .
Synthesis Analysis
Sodium dichloroacetate (DCA) is normally synthesized in laboratories . It has been carefully investigated after its discovery as a remedy for the treatment of mitochondrial-related diseases and its promising anti-tumor activity .Molecular Structure Analysis
The formula of Sodium dichloroacetate is Cl2 CH COONa . The structure of the DCA molecule resembles the combination of table salt and vinegar .Chemical Reactions Analysis
DCA is dehalogenated in vivo to monochloroacetate and glyoxylate, from which it can be further catabolized to glycolate, glycine, oxalate, and carbon dioxide .Physical And Chemical Properties Analysis
Sodium dichloroacetate appears in a white, powder form and is soluble in water . Its molecular weight is 150.92 g/mol .Scientific Research Applications
Hemodynamic Function in Congestive Heart Failure
Sodium dichloroacetate has shown potential in improving hemodynamic performance and mechanical efficiency in congestive heart failure. A study conducted on patients with New York Heart Association functional class III to IV congestive heart failure demonstrated that administration of sodium dichloroacetate stimulated myocardial lactate consumption, increased forward stroke volumes, and improved left ventricular mechanical efficiency. This suggests sodium dichloroacetate could be beneficial in heart failure management (Bersin et al., 1994).
Stability in Pharmaceutical Formulations
The chemical and physical stability of sodium dichloroacetate, particularly in aqueous solution, is crucial for its use in treating rare diseases with congenital defects of the pyruvate-dehydrogenase complex. Studies indicate that sodium dichloroacetate solutions are stable at refrigerator temperatures but show decay at room temperature beyond 30 days. This information is vital for proper storage and handling in clinical settings (Cascone et al., 2013).
Monitoring MELAS Treatment
Sodium dichloroacetate has been used in the treatment of mitochondrial myopathy, encephalopathy, lactic acidosis, and strokelike episodes (MELAS). Magnetic resonance spectroscopy (MRS) studies have shown that sodium dichloroacetate treatment leads to a decrease in elevated lactate-creatine ratio in the brain, suggesting its effectiveness in treating MELAS strokelike episodes and monitoring therapeutic efficacy in mitochondrial encephalomyopathies (Pavlakis et al., 1998).
Cancer Therapy
Sodium dichloroacetate has been studied as a metabolic cancer therapy. It can induce apoptosis in various human cancer cells and has been observed to reduce disease volume and maintain stability in advanced cancers like metastatic melanoma and colon cancer. This suggests its potential as both a cytostatic agent and a novel approach in cancer therapy (Khan et al., 2017); (Khan et al., 2016).
Crossing the Placental Barrier
Research indicates that sodium dichloroacetate can cross the placental barrier, achieving pharmacologically active levels in fetuses. This has implications for its use in treating congenital mitochondrial diseases during pregnancy, as it can influence fetal plasma lactate concentrations (Joseph et al., 2020).
Absence of Mutagenic Effects
Studies on the mutagenic potential of sodium dichloroacetate using various genetic tests, including the Ames test and mouse lymphoma cells, have found no evidence of mutagenic activity. This is significant for its safety profile in therapeutic applications (Fox et al., 1996).
Future Directions
DCA has shown promise in various areas of medical research. For instance, it has been found to alleviate cancer-related fatigue in mice without interfering with cancer treatments . It has also been found to improve Newcastle disease virus-mediated viro-immunotherapy in hepatocellular carcinoma . These findings provide a strong rationale towards novel clinical translational studies of DCA in cancer therapy .
properties
IUPAC Name |
sodium;2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037207 | |
Record name | Sodium dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dichloroacetate | |
CAS RN |
2156-56-1 | |
Record name | Sodium dichloroacetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dichloroacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sodium dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium dichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium dichloroacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42932X67B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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